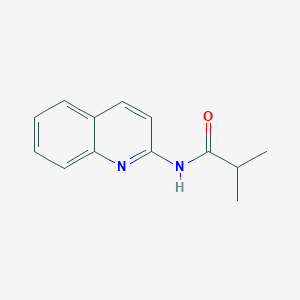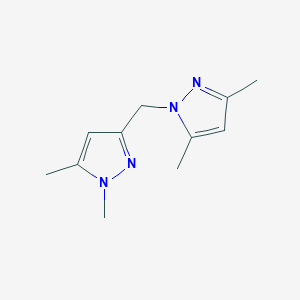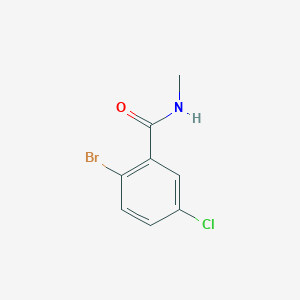![molecular formula C9H8ClF2NO B7479896 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide](/img/structure/B7479896.png)
2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DAA1106 and belongs to the family of benzamide derivatives.
作用机制
The mechanism of action of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide involves its binding to the PBR. The PBR has a high affinity for benzodiazepine ligands, and 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been shown to bind to the PBR with high specificity and affinity. The binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can be visualized using imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide are primarily related to its binding to the PBR. The PBR has been implicated in several cellular processes such as apoptosis, inflammation, and steroidogenesis. Therefore, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate these processes. For example, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR has been shown to reduce inflammation in animal models of inflammatory bowel disease. Additionally, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR has been shown to modulate the activity of the mitochondrial permeability transition pore, which is involved in apoptosis.
实验室实验的优点和局限性
The advantages of using 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in lab experiments are primarily related to its high specificity and affinity for the PBR. This allows for the visualization of the PBR using imaging techniques such as PET and SPECT. Additionally, the binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate various cellular processes, making it a useful tool for studying the role of the PBR in disease.
The limitations of using 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in lab experiments are primarily related to its potential toxicity. While 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been shown to be relatively safe in animal studies, its long-term effects on human health are unknown. Additionally, the synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide. One direction is the development of new ligands for the PBR that have improved specificity and affinity. Additionally, the use of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide in combination with other imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) could provide more detailed information about the role of the PBR in disease. Finally, the development of new animal models that mimic human disease could provide more insight into the potential therapeutic applications of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide.
Conclusion:
In conclusion, 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is primarily used as a ligand for imaging studies of the PBR, which is involved in various cellular processes such as apoptosis, inflammation, and steroidogenesis. The binding of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide to the PBR can modulate these processes, making it a useful tool for studying the role of the PBR in disease. While there are limitations to its use in lab experiments, there are several future directions for the study of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide that could provide more insight into its potential therapeutic applications.
合成方法
The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide involves the reaction between 2,5-difluorobenzyl chloride and N-chloroacetyl glycine methyl ester. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The product is then purified by column chromatography to obtain pure 2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide.
科学研究应用
2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide has been extensively studied for its potential applications in scientific research. It is primarily used as a ligand for imaging studies of the peripheral benzodiazepine receptor (PBR). The PBR is a translocator protein that is located in the outer mitochondrial membrane and is involved in various cellular processes such as apoptosis, inflammation, and steroidogenesis. The PBR has been implicated in several diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Therefore, the development of ligands for the PBR is of great interest in the field of drug discovery.
属性
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-3-7(11)1-2-8(6)12/h1-3H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWNHMYPESEEOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CNC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2,5-difluorobenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl (Z)-2-cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7479836.png)

![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)

![N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)


![4-[[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl]piperazin-2-one](/img/structure/B7479903.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B7479910.png)

![N-(5-ethyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B7479921.png)
